neuropeptide RFRP-2
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Overview
Description
RFRP-2, also known as RFamide-related peptide-2, is a neuropeptide that belongs to the RFamide peptide family. This family is characterized by a common carboxy-terminal arginine ® and amidated phenylalanine (F) motif. RFRP-2 is an endogenous peptide found in humans, mice, and rats. It plays a significant role in various physiological processes, including neuroendocrine, behavioral, sensory, and autonomic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RFRP-2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of RFRP-2 typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products, resulting in a highly pure peptide suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
RFRP-2 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Disulfide bonds in the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
RFRP-2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive functions, stress responses, and energy homeostasis.
Medicine: Potential therapeutic applications in treating reproductive disorders, stress-related conditions, and metabolic diseases.
Industry: Used in the development of peptide-based drugs and as a research tool in pharmaceutical studies
Mechanism of Action
RFRP-2 exerts its effects by binding to specific G-protein coupled receptors (GPCRs), primarily the neuropeptide FF receptor 1 (NPFFR1). Upon binding, it activates intracellular signaling pathways that modulate various physiological processes. For example, RFRP-2 can inhibit the release of gonadotropin-releasing hormone (GnRH), thereby regulating reproductive functions. It also influences stress responses by modulating the hypothalamic-pituitary-adrenal (HPA) axis .
Comparison with Similar Compounds
Similar Compounds
RFRP-1: Another member of the RFamide peptide family with similar functions but different receptor affinities.
RFRP-3: Known for its role in inhibiting reproductive functions and stress responses.
Neuropeptide FF (NPFF): Modulates pain and opioid receptor activity.
Prolactin-releasing peptide (PrRP): Involved in the regulation of prolactin secretion
Uniqueness of RFRP-2
RFRP-2 is unique due to its specific receptor interactions and distinct physiological roles. While other RFamide peptides share similar structural motifs, RFRP-2’s unique sequence and receptor binding properties confer specific biological functions, making it a valuable target for research and therapeutic applications .
Properties
Molecular Formula |
C48H84N16O17 |
---|---|
Molecular Weight |
1157.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C48H84N16O17/c1-21(2)15-29(42(75)58-28(11-9-13-53-48(51)52)41(74)62-32(20-66)47(80)81)60-44(77)33-12-10-14-64(33)46(79)31(16-22(3)4)61-43(76)30(17-34(50)68)59-38(71)25(7)57-45(78)36(26(8)67)63-39(72)24(6)55-35(69)18-54-37(70)23(5)56-40(73)27(49)19-65/h21-33,36,65-67H,9-20,49H2,1-8H3,(H2,50,68)(H,54,70)(H,55,69)(H,56,73)(H,57,78)(H,58,75)(H,59,71)(H,60,77)(H,61,76)(H,62,74)(H,63,72)(H,80,81)(H4,51,52,53)/t23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |
InChI Key |
VKPILWKQJZPQOB-LBVMNVMQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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